molecular formula C16H18N4O4S B2955198 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 868220-76-2

5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2955198
CAS No.: 868220-76-2
M. Wt: 362.4
InChI Key: JRAVLTMEUUWOEH-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a hydroxyl group at position 4. The molecule also incorporates a 1,4-dioxa-8-azaspiro[4.5]decane moiety linked via a methylene bridge to a furan-2-yl group. Such hybrid architectures are common in medicinal chemistry, where spirocycles enhance metabolic stability and fused heterocycles (e.g., triazolo-thiazoles) are associated with diverse pharmacological properties, including antimicrobial and enzyme inhibitory activities .

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c21-14-13(25-15-17-10-18-20(14)15)12(11-2-1-7-22-11)19-5-3-16(4-6-19)23-8-9-24-16/h1-2,7,10,12,21H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAVLTMEUUWOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(C3=CC=CO3)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1,4-dioxa-8-azaspiro[45]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available starting materials

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting 1,4-dioxa-8-azaspiro[4.5]decane with suitable reagents under controlled conditions.

    Introduction of the Furan Moiety: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the spirocyclic intermediate.

    Formation of the Triazolothiazole Ring: The final step involves the cyclization of the intermediate to form the triazolothiazole ring, which can be achieved using specific cyclization agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential biological activities. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials with unique properties. Its spirocyclic structure could impart desirable characteristics such as stability and reactivity.

Mechanism of Action

The mechanism of action of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol, we analyze structurally and functionally related compounds from recent literature:

Compound Core Structure Key Substituents Reported Bioactivity Reference
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol Triazolo[3,2-b][1,3]thiazole 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl, furan-2-yl, hydroxyl Not explicitly reported in evidence; inferred potential for enzyme inhibition/antimicrobial activity based on analogs
3-(5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-N-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine derivatives Triazolo[3,4-b][1,3,4]thiadiazole Benzofuran-2-yl, pyrazole, aryl amine Antimicrobial activity (Gram-positive/-negative bacteria) comparable to Chloramphenicol
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione Diazaspiro[4.5]decane Phenylpiperazine, propyl linker Analgesic/anti-inflammatory activity (details in supplementary materials)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo[3,4-b][1,3,4]thiadiazole 4-Methoxyphenylpyrazole, variable R groups (e.g., methyl, nitro) Antifungal activity via molecular docking with 14-α-demethylase lanosterol (PDB: 3LD6)
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[2-[[4-(2-fluorophenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazol-4-yl]methanone Triazole-thiazole Spirocyclic dioxa-azaspirodecane, fluorophenyl, furan-2-yl, sulfanylmethyl Structural analog; commercial availability suggests potential pharmacological relevance

Key Observations:

Structural Complexity vs. Unlike derivatives with sulfanylmethyl or aryl amine substituents (), the hydroxyl group at position 6 may improve solubility and hydrogen-bonding capacity, critical for membrane penetration or enzyme interactions.

Antimicrobial Potential: Triazolo-thiadiazoles with benzofuran-2-yl groups () exhibit broad-spectrum antimicrobial activity, suggesting that the furan-2-yl moiety in the target compound could similarly enhance interactions with bacterial enzymes or membranes.

Enzyme Inhibition: Molecular docking studies on triazolo-thiadiazoles () highlight the importance of heterocyclic cores in binding to fungal enzymes (e.g., 14-α-demethylase).

Synthetic Accessibility :

  • Compared to fluorophenyl- or spirocycle-containing analogs (), the hydroxyl group in the target compound may complicate synthesis, necessitating protective group strategies or post-functionalization.

Research Findings and Implications

  • Antifungal/Antimicrobial Screening : While direct data on the target compound is absent, structural analogs (e.g., ) demonstrate that fused triazole systems with heteroaromatic substituents (furan, benzofuran) are promising leads.
  • Enzyme Targeting : The spirocyclic system’s rigidity may optimize binding to sterol-demethylase or similar enzymes, as seen in . Further docking studies against fungal or bacterial targets are warranted.
  • Pharmacokinetic Optimization : The hydroxyl group could mitigate the lipophilicity associated with spirocycles, balancing bioavailability and target engagement .

Biological Activity

The compound 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The compound's structure integrates various heterocyclic components, including a triazole and a thiazole moiety, which are often associated with biological activity. The presence of the furan ring and the spirocyclic structure contributes to its complexity and potential efficacy in biological systems.

Molecular Formula and Weight

The molecular formula for the compound is C22H24N4O2SC_{22}H_{24}N_4O_2S, with a molecular weight of approximately 404.56 g/mol . These properties are crucial for understanding its pharmacokinetics and interaction with biological targets.

PropertyValue
Molecular FormulaC22H24N4O2S
Molecular Weight404.56 g/mol
CAS NumberNot explicitly listed

Antimicrobial Properties

Research indicates that compounds similar to 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol exhibit significant antimicrobial properties. For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decanes have been explored for their antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Interaction with Receptors

The compound has shown potential as a ligand for specific receptors, such as the σ1 receptor , which plays a role in various neurological processes. Studies have demonstrated that similar compounds can bind effectively to these receptors, suggesting possible applications in neuropharmacology .

Cytotoxicity and Antitumor Activity

In vitro studies have indicated that compounds with similar frameworks may exhibit cytotoxic effects against various cancer cell lines. For example, small animal PET imaging has suggested that derivatives can accumulate in tumor tissues, indicating their potential as radiotracers for cancer diagnosis . The specific binding affinity to tumor cells highlights their potential as therapeutic agents.

Study 1: Antimicrobial Activity Assessment

A study evaluating the antimicrobial efficacy of triazole-thiazole derivatives found that several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess inhibition zones .

Study 2: Receptor Binding Affinity

Another investigation focused on the binding affinity of related compounds to σ1 receptors using radiolabeled ligands. The findings indicated high selectivity and affinity, suggesting that modifications in the chemical structure could enhance therapeutic efficacy .

Study 3: Cytotoxicity Evaluation

Research conducted on the cytotoxic effects of similar compounds revealed IC50 values indicating potent activity against various cancer cell lines. The results suggest that structural modifications can lead to enhanced biological activity .

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